Cdk7/9-IN-1 is a novel compound designed to inhibit the activity of cyclin-dependent kinases 7 and 9, which play crucial roles in the regulation of transcription and cell cycle progression. These kinases are integral to the phosphorylation of RNA polymerase II, facilitating the initiation and elongation of transcription. Cdk7/9-IN-1 represents a promising therapeutic strategy, particularly in oncology, where dysregulation of these kinases is often associated with cancer progression.
Cdk7/9-IN-1 is derived from a series of anilinopyrimidine derivatives that have been synthesized and evaluated for their inhibitory effects on cyclin-dependent kinases. The classification of this compound falls under the category of small molecule inhibitors targeting serine/threonine kinases, specifically designed to modulate transcriptional activity and cell cycle dynamics.
The synthesis of Cdk7/9-IN-1 involves several key steps:
The synthesized compounds are characterized using techniques such as melting point determination and spectroscopic methods including -Nuclear Magnetic Resonance (NMR), -NMR, and Mass Spectrometry (MS). Characteristic spectral signals confirm the successful formation of the desired anilinopyrimidine derivatives, indicating functional groups such as amino and sulfonamide groups.
Cdk7/9-IN-1 features a complex molecular structure typical of anilinopyrimidine derivatives. The core structure includes:
The molecular formula, molecular weight, and structural data can be obtained through computational modeling or experimental characterization methods such as X-ray crystallography or NMR spectroscopy, though specific data for Cdk7/9-IN-1 may vary based on the synthesis route.
Cdk7/9-IN-1 undergoes various chemical reactions primarily involving phosphorylation processes within cellular environments. Its mechanism involves:
The compound has been shown to form stable complexes with target kinases, which can be analyzed through techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics.
Cdk7/9-IN-1 exerts its pharmacological effects by binding to the active sites of cyclin-dependent kinases 7 and 9. This binding inhibits their kinase activity, leading to:
Studies have demonstrated that inhibition by Cdk7/9-IN-1 can lead to significant reductions in transcriptional output in cancer cells, thereby impacting tumor growth and survival.
Cdk7/9-IN-1 typically exhibits properties such as:
The compound's stability can be influenced by factors such as pH and temperature. It should be stored under controlled conditions to maintain its integrity.
Further analyses may include thermodynamic studies to assess stability under various conditions or degradation pathways under light or heat exposure.
Cdk7/9-IN-1 has potential applications primarily in:
Cdk7/9-IN-1 is a rationally designed ATP-competitive inhibitor that exhibits distinct selectivity profiles toward CDK7 and CDK9 kinases. Biochemical kinase profiling reveals a 4.2 nM IC50 against CDK7/Cyclin H/MAT1 complexes, whereas its potency against CDK9/Cyclin T1 is significantly lower (IC50 = 38 nM). This >9-fold selectivity for CDK7 over CDK9 stems from structural differences in their ATP-binding pockets. CDK7 contains a cysteine residue (C312) that forms a covalent bond with the inhibitor’s acrylamide moiety, while CDK9 lacks this nucleophilic residue, relying instead on reversible hydrogen bonding [1] [5].
Table 1: Selectivity Profile of Cdk7/9-IN-1
| Kinase Complex | IC50 (nM) | Primary Mechanism |
|---|---|---|
| CDK7/Cyclin H/MAT1 | 4.2 ± 0.3 | Covalent C312 engagement |
| CDK9/Cyclin T1 | 38 ± 2.1 | Reversible ATP-competition |
| CDK2/Cyclin E | >1,000 | No significant inhibition |
| CDK4/Cyclin D1 | >1,000 | No significant inhibition |
The inhibitor’s specificity was validated through cellular thermal shift assays (CETSA), showing ΔTm = +8.5°C for CDK7 versus +2.3°C for CDK9, confirming preferential target stabilization. Off-target screening against 468 kinases revealed negligible activity (≥90% kinase activity retained at 1 µM) against CDK1, CDK4, CDK6, or non-CDK kinases [5] [10].
Cdk7/9-IN-1 exhibits time-dependent kinase inhibition, with maximal efficacy requiring prolonged cellular exposure. Pre-incubation for 24 hours potentiates apoptosis induction by 6.8-fold compared to 1-hour exposure in leukemia models. This phenomenon correlates with progressive depletion of RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation. After 1 hour, Ser5P and Ser7P decrease by 40–50%, while Ser2P remains unaffected. Extended exposure (24 hours) reduces all phosphorylation marks by >85%, indicating cumulative disruption of transcriptional initiation and elongation [3] [8].
Mechanistically, time-dependence arises from two factors:
Cdk7/9-IN-1 disrupts transcription by dually targeting CTD phosphorylation states:
Figure: RNA Pol II CTD Phosphorylation Dynamics
Normal State: [Initiation: Ser5P/Ser7P high] → [Elongation: Ser2P high] After Cdk7/9-IN-1: [Initiation blocked: Ser5P/Ser7P ↓↓↓] → [Elongation impaired: Ser2P ↓] Super-enhancer (SE)-driven genes exhibit 8.3-fold greater sensitivity than housekeeping genes due to disproportionate reliance on CDK7-mediated pause release. In triple-negative breast cancer, SE-associated oncogenes (EGFR, RUNX1) show 92% repression versus 28% for GAPDH [7] [10].
The compound destabilizes master transcriptional regulators governing tumor cell identity:
Concurrent inhibition of CDK7/9 triggers proteotoxic crisis through two convergent mechanisms:
Table 2: Proteostatic Stress Biomarkers After Treatment
| Parameter | Change vs. Control | Detection Method |
|---|---|---|
| HSP70 mRNA | ↓ 92% | qRT-PCR |
| HSP90 client proteins | ↓ 75% (AKT, ERBB2) | Western blot |
| Nuclear HSF1 aggregation | ↑ 6.1-fold | Immunofluorescence |
| Ubiquitinated proteins | ↑ 300% | Proteasome activity assay |
This dual assault collapses the proteostatic buffer, activating the unfolded protein response (UPR). PERK phosphorylation increases 4.8-fold, driving ATF4-CHOP-mediated apoptosis in glioma stem cells [4] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5